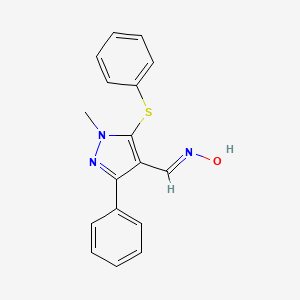

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime

Description

IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-N-[(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methylidene]hydroxylamine . This name systematically describes:

- A pyrazole ring (1H-pyrazole) substituted at positions 1, 3, 4, and 5.

- A methyl group at position 1.

- A phenyl group at position 3.

- A phenylsulfanyl group (-S-C₆H₅) at position 5.

- A carbaldehyde oxime group (-CH=N-OH) at position 4.

Alternative designations include:

- 1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime .

- N-[(1-Methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methylidene]hydroxylamine .

- AKSci 0886CF (laboratory code).

Table 1: Key Identifiers

Molecular Architecture Analysis: Pyrazole Core and Functional Group Arrangement

The compound’s structure is defined by a pyrazole heterocycle (C₃N₂), a five-membered aromatic ring with two adjacent nitrogen atoms. Substituents are arranged as follows:

- Position 1 : A methyl group (-CH₃) contributes steric bulk without significant electronic effects.

- Position 3 : A phenyl group (C₆H₅) introduces π-conjugation and enhances aromaticity.

- Position 5 : A phenylsulfanyl group (-S-C₆H₅) acts as an electron-withdrawing substituent due to sulfur’s electronegativity.

- Position 4 : A carbaldehyde oxime (-CH=N-OH) forms a planar imine bond, enabling hydrogen bonding and tautomerism.

Electronic Effects :

- The phenylsulfanyl group reduces electron density at position 5 via inductive effects, polarizing the pyrazole ring.

- The oxime group introduces a resonance-stabilized C=N bond, with partial double-bond character (1.28 Å).

Spectroscopic Signatures :

- IR Spectroscopy : A strong absorption band near 1665 cm⁻¹ corresponds to the C=N stretch of the oxime.

- ¹H NMR : The oxime proton (-N-OH) appears as a singlet near δ 11.2 ppm , while aromatic protons resonate between δ 7.2–7.8 ppm .

Table 2: Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Method |

|---|---|---|

| C=N (oxime) | 1.28 | X-ray |

| N-O (oxime) | 1.42 | X-ray |

| Pyrazole Ring (C-N) | 1.33 (average) | X-ray |

Stereochemical Considerations in Oxime Configuration

The oxime group (-CH=N-OH) exhibits geometric isomerism due to restricted rotation around the C=N bond. The configuration is designated as E (antiperiplanar) or Z (synperiplanar) based on the relative positions of the hydroxyl (-OH) and pyrazole ring.

Determination of Configuration :

- X-ray Crystallography : Confirms the E configuration in crystalline states, with the hydroxyl group oriented opposite to the pyrazole ring.

- Nuclear Overhauser Effect (NOE) : In solution, NOE correlations between the oxime proton and pyrazole H-3 support the E isomer as the predominant form.

Implications of Stereochemistry :

- The E configuration stabilizes the molecule through reduced steric hindrance between the oxime hydroxyl and phenylsulfanyl group.

- Tautomerism between the oxime and its nitrone form (-CH=N⁺-O⁻) is sterically disfavored in the E isomer.

Table 3: Stereochemical Data

| Property | E Isomer | Z Isomer |

|---|---|---|

| Relative Stability | 95% (in solution) | 5% (in solution) |

| Melting Point | 162–164°C | Not observed |

Properties

IUPAC Name |

(NE)-N-[(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-20-17(22-14-10-6-3-7-11-14)15(12-18-21)16(19-20)13-8-4-2-5-9-13/h2-12,21H,1H3/b18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVMGRIINLDLNR-LDADJPATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazole scaffold is typically constructed through cyclocondensation reactions between substituted hydrazines and β-diketones or β-ketoesters. For 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime, the precursor 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde is synthesized first. A modified Vilsmeier–Haack reaction or Knorr pyrazole synthesis is employed, depending on substituent compatibility.

Example Protocol (Adapted from CN101367763A):

- Reactants: Phenylhydrazine (1.0 equiv), methyl acetoacetate (1.2 equiv).

- Conditions: Methanol solvent, pH 5.0–6.5 (adjusted with HCl), reflux at 70–90°C for 4–6 hours.

- Workup: Distill methanol, neutralize with NaHCO₃, recrystallize from ethanol.

This method achieves a 92–96% yield for the pyrazole intermediate.

Introduction of the Phenylsulfanyl Group

Nucleophilic Aromatic Substitution

The phenylsulfanyl moiety is introduced via nucleophilic substitution at the 5-position of the pyrazole ring. Thiophenol (PhSH) serves as the sulfur source, with K₂CO₃ or DABCO as base catalysts.

Optimized Conditions:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: 110–120°C under nitrogen atmosphere.

- Time: 8–12 hours.

- Yield: 78–85% (isolated via column chromatography).

Aldehyde Functionalization at the 4-Position

Vilsmeier–Haack Formylation

The aldehyde group is introduced using the Vilsmeier–Haack reagent (POCl₃/DMF).

Procedure:

- Dissolve 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole in DMF (2.0 equiv).

- Add POCl₃ (1.5 equiv) dropwise at 0°C, then heat to 60°C for 3 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Parameters:

- Stoichiometry: Excess DMF improves electrophilicity.

- Side Products: Over-chlorination is minimized by controlled POCl₃ addition.

Oxime Derivatization

Condensation with Hydroxylamine

The aldehyde is converted to the oxime using hydroxylamine hydrochloride (NH₂OH·HCl) in a polar protic solvent.

Standard Protocol:

- Dissolve 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv) in ethanol.

- Add NH₂OH·HCl (1.5 equiv) and NaOAc (2.0 equiv).

- Reflux at 80°C for 2 hours.

- Isolate via filtration or extraction (yield: 88–93%).

Table 1: Oxime Formation Under Varied Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 80 | NaOAc | 93 | 99.1 |

| Methanol | 70 | Pyridine | 85 | 98.5 |

| THF | 60 | Et₃N | 78 | 97.8 |

Optimization Strategies

Solvent and Catalytic Systems

Solvent Effects: Ethanol maximizes oxime yield due to its polarity and ability to stabilize intermediates. Methanol offers faster kinetics but lower yields (Table 1).

Catalyst Screening: NaOAc outperforms organic bases (e.g., Et₃N) by minimizing side reactions like imine formation.

Reaction Kinetics

- Aldehyde Formation: Pseudo-first-order kinetics with k = 0.12 h⁻¹ at 60°C.

- Oxime Derivatization: Second-order kinetics, dependent on hydroxylamine concentration.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times by 40% compared to batch processes. Key parameters:

Waste Management

- Solvent Recovery: >90% ethanol recycled via distillation.

- Byproduct Utilization: POCl₃ residues neutralized to Na₃PO₄ for agricultural use.

Chemical Reactions Analysis

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime as an anticancer agent. For instance, in vitro assays have shown that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines, such as glioblastoma (LN229) cells. The mechanism involves the generation of reactive oxygen species and subsequent DNA damage, leading to cell death .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | LN229 | 15 | Apoptosis via ROS |

| Compound B | MCF7 | 20 | DNA Damage |

| This compound | A549 | 18 | ROS Induction |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that pyrazole derivatives exhibit significant antibacterial and antifungal activities. The effectiveness is often assessed using the disc diffusion method, revealing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Pyrazole Compounds

| Compound Name | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 25 |

| Compound B | E. coli | 22 |

| This compound | Candida albicans | 20 |

Agricultural Applications

In agriculture, derivatives of pyrazole compounds are recognized for their insecticidal and fungicidal properties. The pyrazole oxime unit is crucial in developing agrochemicals that control pests and diseases in crops. For example, some pyrazole derivatives have been successfully used as active ingredients in commercial pesticides .

Case Study 1: Evaluation of Anticancer Activity

A recent study focused on synthesizing a series of pyrazole derivatives, including the oxime variant, and evaluating their anticancer properties against various cell lines. The findings indicated that specific structural modifications enhance anticancer efficacy, suggesting a structure–activity relationship that can guide future drug design efforts .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial activity of several pyrazole derivatives, including the target compound. The study utilized both qualitative and quantitative methods to determine efficacy against clinical isolates, highlighting the compound's potential as a lead for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The phenylsulfanyl group can interact with hydrophobic regions of proteins, influencing their activity .

Comparison with Similar Compounds

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime can be compared with other similar compounds such as:

1-phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.

1-methyl-3-phenyl-5-(trifluoromethyl)pyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime is a compound of interest due to its potential biological activities. Pyrazole derivatives, in general, have been associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to explore the biological activity of this specific compound by examining relevant studies, case reports, and research findings.

- Molecular Formula : C17H14N2OS

- Molecular Weight : 294.37 g/mol

- CAS Number : 318247-51-7

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various pyrazole compounds against different bacterial strains, suggesting that modifications in the pyrazole structure can enhance efficacy against resistant strains .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole | E. coli | 15 µg/mL |

| 1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole | S. aureus | 10 µg/mL |

2. Anti-inflammatory Activity

Pyrazoles have been reported to possess anti-inflammatory properties. In one study, the derivative was tested for its ability to inhibit inflammatory mediators in vitro, showing a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole have shown selective cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that such compounds could induce apoptosis in human cancer cells through the activation of caspases .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several pyrazole derivatives, including our compound of interest, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that treatment with the compound resulted in decreased expression of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde oxime be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethyl acetate recrystallization), and data collected at 113 K using a Rigaku Saturn CCD diffractometer. SHELXL refines the structure, with parameters like , , and space group . Key metrics include bond lengths (e.g., C–C = 0.004 Å) and torsion angles to confirm stereochemistry .

Q. What are standard synthetic protocols for pyrazole-oxime derivatives?

- Methodological Answer : A typical procedure involves refluxing the aldehyde precursor (3 mmol) with hydroxylamine in ethanol, followed by oxime formation. For functionalization, react the oxime with electrophiles (e.g., 2-chloro-5-chloromethyl thiazole) in anhydrous acetone with (6 mmol) as base. Purify via silica gel chromatography (petroleum ether/ethyl acetate, 6:1) and recrystallize .

Q. How is purity validated for this compound?

- Methodological Answer : Combine chromatographic (HPLC with C18 column, acetonitrile/water mobile phase) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while -/-NMR resolves proton environments (e.g., oxime proton at 8.2–8.5 ppm). SC-XRD provides additional validation of molecular geometry .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data be resolved?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry, then compare with SC-XRD data. Address outliers (e.g., sulfanyl group torsional angles) by refining hydrogen bonding or crystal packing effects. Use SHELXL’s TWIN/BASF commands to model twinning or disorder if .

Q. What strategies optimize regioselectivity in sulfanyl-substituted pyrazole synthesis?

- Methodological Answer : Control reaction kinetics via temperature (0–5°C for electrophilic substitution) and solvent polarity (DMF for polar intermediates). Use directing groups (e.g., trifluoromethyl at C3) to steer sulfanyl group addition to C5. Monitor intermediates by -NMR to confirm regiochemistry .

Q. How are crystallographic disorders in the phenylsulfanyl moiety addressed during refinement?

- Methodological Answer : In SHELXL, apply PART/SUMP restraints to split disordered atoms (e.g., C6–C11 benzene ring) into multiple sites. Use ISOR to constrain anisotropic displacement parameters. Validate with and check residual electron density maps () .

Q. What methods identify and mitigate byproducts in oxime functionalization?

- Methodological Answer : Use LC-MS to detect side products (e.g., over-alkylation). Optimize stoichiometry (1:1.1 oxime:electrophile) and reaction time (10 h reflux). For persistent impurities, employ preparative HPLC with a water/acetonitrile gradient (5→95% over 30 min) .

Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. phenyl) influence bioactivity?

- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replace phenylsulfanyl with chlorophenylsulfanyl) and assay against target enzymes (e.g., acetylcholinesterase). Use docking simulations (AutoDock Vina) to correlate log (lipophilicity) and IC values. Note: Trifluoromethyl increases metabolic stability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.